![molecular formula C12H7F3N2O2 B1394304 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde CAS No. 1216892-82-8](/img/structure/B1394304.png)
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde
Vue d'ensemble
Description
“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde” is a chemical compound with the molecular formula C12H7F3N2O2 . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules .
Synthesis Analysis
The synthesis of such compounds generally involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular weight of “this compound” is 268.19 . The InChI code for this compound is 1S/C12H7F3N2O2/c14-12(15,16)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-8H .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic compounds, notably in the Biginelli condensation reactions to produce diastereoselective pyrimidine derivatives, which can further lead to fused heterocycles (Saloutin et al., 2000). Similarly, its application in the synthesis of pyrimidine-2,4-dione derivatives demonstrates its versatility in generating structurally complex molecules with potential biological activities (Azas et al., 2003).
Antibacterial and Anti-inflammatory Activities
- Pyrimidine and thiophene derivatives synthesized using the compound have shown promising antibacterial and anti-inflammatory activities, suggesting their potential in medicinal chemistry and drug discovery (Lahsasni et al., 2018).
Chemical Characterization and Potential Biological Applications
- The compound's derivatives have been characterized through various spectroscopic techniques, revealing its potential in forming structurally complex molecules with potential biological applications. These compounds have shown varied biological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).
Catalysis and Material Science
- In the realm of catalysis, derivatives of this compound have been utilized to synthesize trifluoromethylated analogues of dihydroorotic acid, indicating its use in catalytic transformations and material science (Sukach et al., 2015).
Antimicrobial and Insecticidal Activities
- Pyrimidine-linked heterocyclic compounds synthesized using this compound have been evaluated for their insecticidal and antibacterial potential, indicating its significance in developing novel antimicrobial agents (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBVMOPJGAFBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



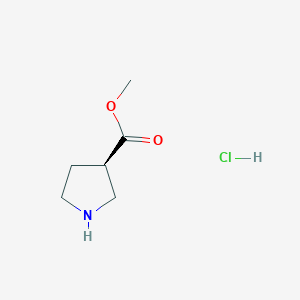
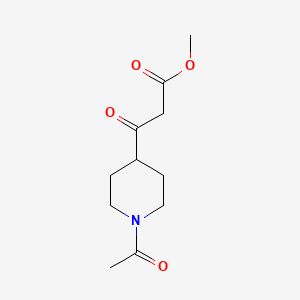
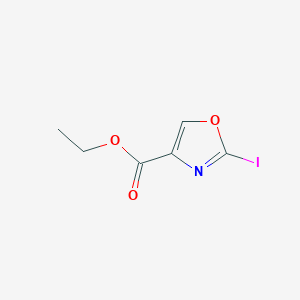


![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)
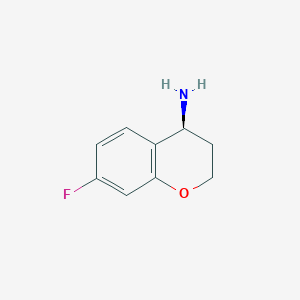
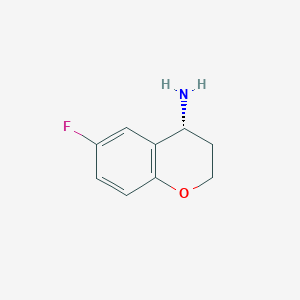
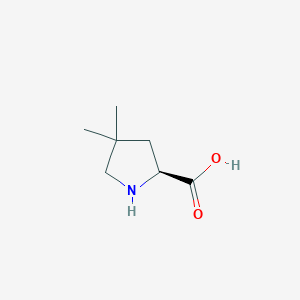
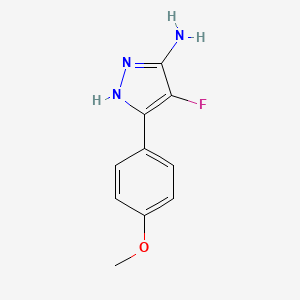


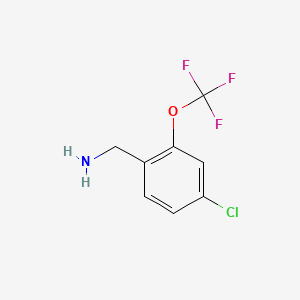
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)